Cas no 25436-07-1 (Acetic acid,2,2,2-trichloro-, trimethylsilyl ester)

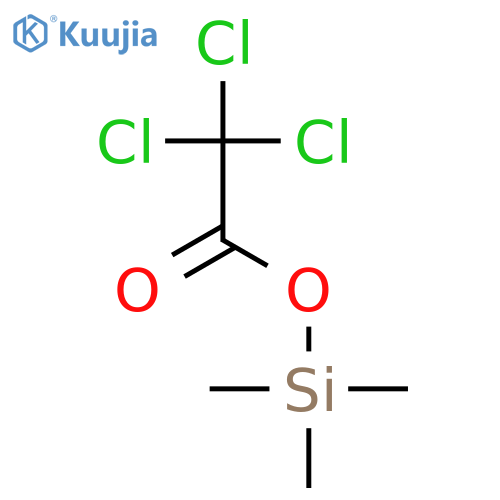

25436-07-1 structure

商品名:Acetic acid,2,2,2-trichloro-, trimethylsilyl ester

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 化学的及び物理的性質

名前と識別子

-

- Acetic acid,2,2,2-trichloro-, trimethylsilyl ester

- TRIMETHYLSILYL TRICHLOROACETATE

- (trichloroacetyloxy)trimethylsilane

- Trichloressigsaeure-trimethylsilylester

- Trichloroacetic acid trimethylsilyl ester

- Trimethylsilyltrichloroacetat

- 2,2,2-Trichloro-Acetic Acid Trimethylsilyl Ester

- trimethylsilyl 2,2,2-trichloroacetate

- HAIZQIKYAKUOBN-UHFFFAOYSA-N

- NS00051065

- SCHEMBL1086612

- 25436-07-1

- DTXSID20948314

- FT-0638525

- trimethylsilyl 2, 2, 2-trichloroacetate

- EINECS 246-980-5

- A851821

-

- MDL: MFCD00013667

- インチ: InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3

- InChIKey: HAIZQIKYAKUOBN-UHFFFAOYSA-N

- ほほえんだ: C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 233.94400

- どういたいしつりょう: 233.944

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 使用できません

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.237 g/cm3

- ふってん: 93-94 ºC (43 Torr)

- フラッシュポイント: 44.7±27.3 ºC,

- 屈折率: 1.4410

- ようかいど: 極微溶性(0.92 g/l)(25ºC)、

- PSA: 26.30000

- LogP: 2.73470

- ようかいせい: 使用できません

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester セキュリティ情報

- 危険物輸送番号:UN 3272 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-20/21/22-36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:10-21

-

危険物標識:

- 危険レベル:3.2

- 包装等級:III

- 危険レベル:3.2

- リスク用語:R10

- 包装グループ:III

- セキュリティ用語:3.2

- TSCA:No

- 包装カテゴリ:III

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | S20350-10g |

Trimethylsilyl trichloroacetate |

25436-07-1 | 10g |

£256.00 | 2022-02-28 |

Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 関連文献

-

Mohammad S. Khajavi,Fatemeh Sefidkon,S. S. Sadat Hosseini J. Chem. Res. (S) 1998 724

-

Mohammad S. Khajavi,Fatemeh Sefidkon,S. S. Sadat Hosseini J. Chem. Res. (S) 1998 724

25436-07-1 (Acetic acid,2,2,2-trichloro-, trimethylsilyl ester) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 68551-17-7(Isoalkanes, C10-13)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量